molecular formula C6H12N2O B8543608 2-(Methoxyethylamino)-propionitrile CAS No. 105510-43-8

2-(Methoxyethylamino)-propionitrile

Cat. No. B8543608
M. Wt: 128.17 g/mol
InChI Key: ZNTNAKKRJPYHPA-UHFFFAOYSA-N
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Patent
US04602029

Procedure details

To a stirred solution of 62.4 g (0.6 mole) sodium bisulfite in 200 ml water which had been cooled in an ice bath, 26.5 g (0.6 mole) acetaldehyde were added over 5 minutes. The ice bath was removed. The reaction mixture was stirred 2.5 hours; then 45 g (0.6 mole) 2-methoxyethylamine were added (with evolution of heat). The reaction mixture was stirred 2 hours; then 39 g (0.6 mole) potassium cyanide were added with heat evolution and the resulting mixture was stirred at ambient temperature. After about 30 minutes, a second phase separated; the reaction mixture was stirred 3 hours and then allowed to stand overnight. The reaction mixture was extracted with 150 ml methylene chloride. The methylene chloride extract was dried over magnesium sulfate and stripped to give 67.4 g of the light yellow oil. The oil was distilled under vacuum to give 60.6 g of the above-identified product as a clear, colorless oil, boiling at 60° C. at 0.20 mm.
Quantity
62.4 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
26.5 g
Type
reactant
Reaction Step Two
Quantity
45 g
Type
reactant
Reaction Step Three
Quantity
39 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(=O)(O)[O-].[Na+].[CH:6](=O)[CH3:7].[CH3:9][O:10][CH2:11][CH2:12][NH2:13].[C-:14]#[N:15].[K+]>O>[CH3:9][O:10][CH2:11][CH2:12][NH:13][CH:6]([CH3:7])[C:14]#[N:15] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
62.4 g
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
26.5 g
Type
reactant
Smiles
C(C)=O
Step Three
Name
Quantity
45 g
Type
reactant
Smiles
COCCN
Step Four
Name
Quantity
39 g
Type
reactant
Smiles
[C-]#N.[K+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
(with evolution of heat)
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
with heat evolution
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at ambient temperature
WAIT
Type
WAIT
Details
After about 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
a second phase separated
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred 3 hours
Duration
3 h
WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with 150 ml methylene chloride
EXTRACTION
Type
EXTRACTION
Details
The methylene chloride extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over magnesium sulfate

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
COCCNC(C#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 67.4 g
YIELD: CALCULATEDPERCENTYIELD 87.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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